molecular formula C17H11ClO5 B4409761 2-oxo-2H-chromen-7-yl 5-chloro-2-methoxybenzoate

2-oxo-2H-chromen-7-yl 5-chloro-2-methoxybenzoate

Cat. No.: B4409761
M. Wt: 330.7 g/mol
InChI Key: FOYMTGCDGZWNSI-UHFFFAOYSA-N
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Description

2-oxo-2H-chromen-7-yl 5-chloro-2-methoxybenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure with a 5-chloro-2-methoxybenzoate moiety attached at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2H-chromen-7-yl 5-chloro-2-methoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 5-chloro-2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for a specific period, often around 1 hour, to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure consistent and high-yield production. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2H-chromen-7-yl 5-chloro-2-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted benzoyl moiety.

    Oxidation and Reduction: The chromen-2-one core can be subjected to oxidation and reduction reactions, altering the oxidation state of the oxygen-containing ring.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Triethylamine: Used as a base in the O-acylation reaction.

    Dichloromethane: Commonly used as a solvent for the reaction.

    Hydrochloric Acid or Sodium Hydroxide: Employed in hydrolysis reactions to break the ester bond.

Major Products Formed

    Hydrolysis Products: 7-hydroxy-2H-chromen-2-one and 5-chloro-2-methoxybenzoic acid.

    Substitution Products: Various derivatives depending on the nucleophile used in the substitution reaction.

Scientific Research Applications

2-oxo-2H-chromen-7-yl 5-chloro-2-methoxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-7-yl 5-chloro-2-methoxybenzoate involves its interaction with various molecular targets. The chromen-2-one core can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to diverse biological effects. The compound’s ability to modulate reactive oxygen species and inhibit microtubule polymerization contributes to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-2H-chromen-7-yl 5-chloro-2-methoxybenzoate is unique due to the presence of the 5-chloro-2-methoxybenzoate moiety, which can influence its pharmacokinetic properties and biological activity. The specific substitution pattern can enhance its selectivity and potency in various biological assays compared to other coumarin derivatives .

Properties

IUPAC Name

(2-oxochromen-7-yl) 5-chloro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO5/c1-21-14-6-4-11(18)8-13(14)17(20)22-12-5-2-10-3-7-16(19)23-15(10)9-12/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYMTGCDGZWNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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